molecular formula C15H20O4 B8499579 6-Hydroxy-2,5,7,8-tetramethylchroman-2-acetic acid

6-Hydroxy-2,5,7,8-tetramethylchroman-2-acetic acid

Cat. No. B8499579
M. Wt: 264.32 g/mol
InChI Key: IETSMPQISKAPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03947473

Procedure details

By the procedure described in Example 6, (±)-4-(2,5-diacetoxy-3,4,6-trimethylphenyl)butan-2-one was treated with the anion from trimethylphosphonoacetate. The crude (±)-methyl 5-(2,5-diacetoxy-3,4,6-trimethylphenyl)-3-methyl-2-pentenoate thus obtained, upon saponification with base as in Example 6, yielded (±)-6-hydroxy-2,5,7,8-tetramethylchroman-2-acetic acid as a light tan powder, m.p. 169°-171.5°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
trimethylphosphonoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:5]1[C:10]([CH3:11])=[C:9]([CH3:12])[C:8]([O:13]C(=O)C)=[C:7]([CH3:17])[C:6]=1[CH2:18][CH2:19][C:20](=[O:22])[CH3:21])(=O)C.C[C:24](P(OC)(O)=O)([C:26]([O-:28])=[O:27])C>>[OH:13][C:8]1[C:7]([CH3:17])=[C:6]2[C:5](=[C:10]([CH3:11])[C:9]=1[CH3:12])[O:22][C:20]([CH3:21])([CH2:24][C:26]([OH:28])=[O:27])[CH2:19][CH2:18]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=C(C(=C1C)C)OC(C)=O)C)CCC(C)=O
Step Two
Name
trimethylphosphonoacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C(=O)[O-])P(=O)(O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude (±)-methyl 5-(2,5-diacetoxy-3,4,6-trimethylphenyl)-3-methyl-2-pentenoate thus obtained, upon saponification with base as in Example 6

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=C2CCC(OC2=C(C1C)C)(CC(=O)O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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